molecular formula C17H15N3O3 B11315325 N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

Cat. No.: B11315325
M. Wt: 309.32 g/mol
InChI Key: AKTHAMXUEHLOEP-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which is then cyclized with phenoxyacetyl chloride under basic conditions to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted derivatives with different functional groups replacing the phenoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: Applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting the function of certain enzymes or receptors, leading to its antimicrobial or antiviral effects. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenoxyacetamide group can enhance its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C17H15N3O3/c1-12-7-5-6-10-14(12)16-19-17(20-23-16)18-15(21)11-22-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

AKTHAMXUEHLOEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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